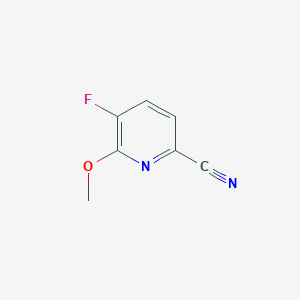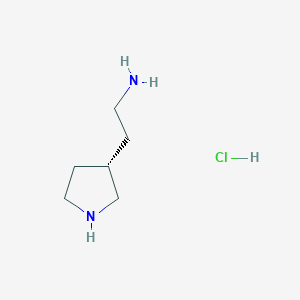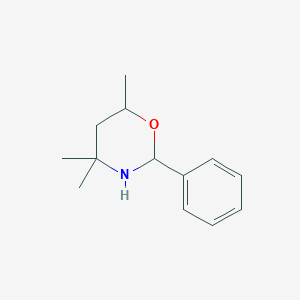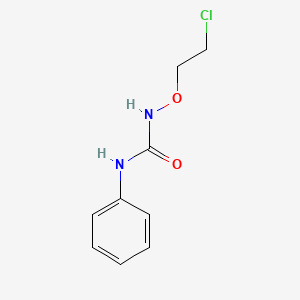
1-(2-Chloroethoxy)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethoxy)-3-phenylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group attached to the urea moiety and a 2-chloroethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxy)-3-phenylurea typically involves the reaction of phenyl isocyanate with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethoxy)-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding amine derivative, while oxidation may produce an oxidized urea derivative.
Applications De Recherche Scientifique
1-(2-Chloroethoxy)-3-phenylurea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It may be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethoxy)-3-phenylurea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in biological systems, it may inhibit enzymes involved in cell signaling or metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethoxy)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(2-Chloroethoxy)-3-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
1-(2-Chloroethoxy)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy-substituted phenyl group.
Uniqueness: 1-(2-Chloroethoxy)-3-phenylurea is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with aromatic residues in proteins, potentially increasing its efficacy as an enzyme inhibitor or therapeutic agent.
Propriétés
Numéro CAS |
33024-77-0 |
|---|---|
Formule moléculaire |
C9H11ClN2O2 |
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
1-(2-chloroethoxy)-3-phenylurea |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-7-14-12-9(13)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
Clé InChI |
XZWAFBFEKRSVME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-3-carbonitrile](/img/structure/B13974137.png)
![2H-Indol-2-one, 3-[(2,6-dichlorophenyl)methylene]-1,3-dihydro-](/img/structure/B13974138.png)

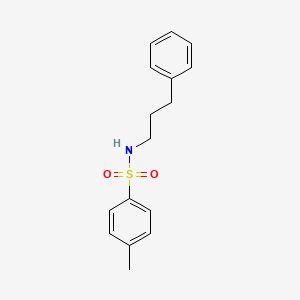
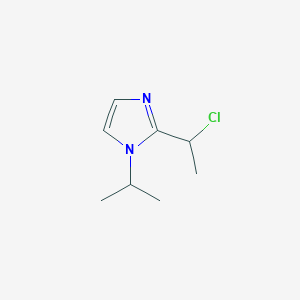
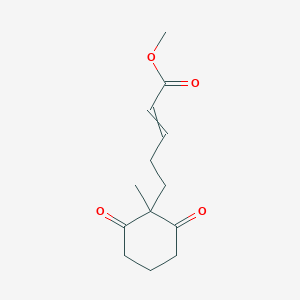
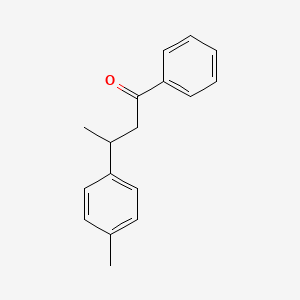
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B13974180.png)

